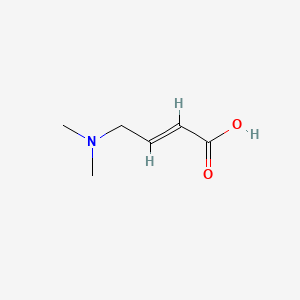

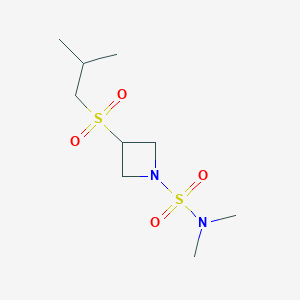

![molecular formula C20H17N5O3S B2535990 3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 897612-51-0](/img/structure/B2535990.png)

3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Nitro-1,2,4-triazol-5-one (NTO) is a low sensitive and thermally stable high energetic material containing a heterocyclic ring . It can be used to substitute highly sensitive high energetic materials that are thermally and photochemically less stable .

Molecular Structure Analysis

The molecular structure of NTO contains a heterocyclic ring . Organic compounds that are mainly used as high energetic materials are rich in nitrogen content and more often than not contain nitro, azide, and/or hydrazino groups in their structure .Chemical Reactions Analysis

The initial decomposition mechanism of NTO under shock loading has been studied using a reactive molecular dynamic (ReaxFF-MD) study . The most frequent chain reactions that occurred before NTO decomposition was the unimolecular NTO merged into clusters .Physical And Chemical Properties Analysis

NTO is a low sensitive and thermally stable high energetic material . It has excellent combustion/detonation properties, high density, and positive oxygen balance, as well as good thermal stability .科学的研究の応用

Heterocyclic Compound Synthesis and Biological Study

A study focused on the synthesis of novel heterocyclic compounds, including N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives. These compounds were characterized by various spectroscopic methods and their antibacterial and antifungal activities were examined against different bacteria and fungi (G. K. Patel, H. S. Patel, & P. Shah, 2015).

Antibacterial Evaluation

In another study, a series of 3,4-dihydro-4-oxo-1,2,3-benzotriazines incorporating either 1,2,4-triazolo[4,3-c]quinazoline or thiazole were synthesized. These compounds were tested for their antibacterial activities, with some exhibiting significant potency (M. M. Gineinah, 2001).

Investigation of Thiazolides

A comprehensive study was conducted on thiazolides, a class of anti-parasitic drugs, focusing on their structure-function relationship in various pathogens and larval-stage cestodes. The study delved into the mechanisms of action, resistance formation, and broad range of activities of thiazolides (A. Hemphill, N. Müller, & Joachim Müller, 2007).

Analysis of Thiazolides and Antimicrobial Activity

Research into thiazolides, a novel class of anti-infective drugs, shed light on their wide spectrum of activities against various pathogens. The study also explored the structural modifications of thiazolides and their impact on antimicrobial efficacy (A. Hemphill, N. Müller, & Joachim Müller, 2012).

Evaluation of Novel Triazene Derivatives

An investigation into novel triazene derivatives containing benzothiazole rings was conducted, focusing on their biological activities and computational analysis. The study involved DNA binding, cytotoxicity testing against cell lines, and molecular docking to assess their potential as anticancer agents (M. Alamri, M. AlJahdali, Najlaa S. Al-Radadi, & M. Hussien, 2020).

作用機序

Target of Action

Compounds with thiazole rings have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring, a key component of the compound, is known for its planar structure and aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key in its interaction with biological targets.

Biochemical Pathways

Thiazoles are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could influence their bioavailability.

Result of Action

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) , suggesting that they may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sunlight can affect the degradation of similar compounds . .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3S/c1-13-5-2-3-8-17(13)18-22-20-24(23-18)16(12-29-20)9-10-21-19(26)14-6-4-7-15(11-14)25(27)28/h2-8,11-12H,9-10H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQUNSAWCMUOSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Methylbenzyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2535909.png)

![N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535910.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2535913.png)

![1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-(2-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2535916.png)

![N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide](/img/structure/B2535919.png)

![(1-(3-(naphthalen-1-yloxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2535926.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenylacetamide](/img/structure/B2535928.png)